

Application Notes and Protocols for Glycine in SDS-PAGE Running Buffer

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Compound of Interest

Compound Name: 2-aminoacetic acid

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique for the separation of proteins based on their molecular weight. The Tris-Glycine buffer system, a discontinuous buffer system, is widely employed for this purpose. Glycine, a key component of the running buffer, plays a pivotal role in the stacking and separation of proteins, ensuring high-resolution results. These application notes provide a detailed protocol for the preparation and use of Tris-Glycine-SDS running buffer and explain the underlying principles of glycine's function in SDS-PAGE.

Principle of Glycine in the Discontinuous Buffer System

The effectiveness of the Tris-Glycine SDS-PAGE system relies on the discontinuous nature of the buffer, which involves different pH values and ionic compositions in the gel and the running buffer.^[1] Glycine's unique property of changing its net charge in response to pH is central to this process.^{[1][2]}

In the running buffer, which has a pH of approximately 8.3, glycine is predominantly negatively charged (glycinate).^[1] However, when the electric field is applied, these glycinate ions move towards the anode and enter the stacking gel, which has a lower pH of 6.8.^{[1][3]} In this acidic environment, a significant portion of the glycine molecules become zwitterionic (neutrally charged).^{[1][3]}

This change in charge causes the glycine ions to move much more slowly than the highly mobile chloride ions (from the Tris-HCl in the gel), which act as the leading ions.[1][4] The SDS-coated proteins have an intermediate mobility and are concentrated into a narrow band between the fast-moving chloride front and the slow-moving glycine (zwitterion) front.[2][4] This "stacking" effect ensures that all proteins start migrating from a sharp, well-defined zone at the top of the resolving gel.[3]

Upon entering the resolving gel, which has a higher pH of around 8.8, the glycine molecules become predominantly negatively charged again.[1][3] This dramatic increase in charge and mobility causes them to accelerate and move ahead of the proteins.[2][3] The proteins are then left to separate based on their molecular weight in the sieving matrix of the polyacrylamide gel.[3]

Data Presentation

Table 1: Composition of 10x Tris-Glycine-SDS Running Buffer

Component	Molecular Weight (g/mol)	Amount for 1 L of 10x Stock	Final Concentration (10x)	Final Concentration (1x)
Tris Base	121.14	30.3 g	0.25 M	25 mM
Glycine	75.07	144 g	1.92 M	192 mM
SDS	288.38	10 g	1% (w/v)	0.1% (w/v)

Note: The pH of the 10x running buffer should be approximately 8.3 and does not typically require adjustment.[5][6]

Experimental Protocols

Preparation of 10x Tris-Glycine-SDS Running Buffer

This protocol describes the preparation of 1 liter of 10x concentrated Tris-Glycine-SDS running buffer.

Materials:

- Tris base[5][7]
- Glycine[5][7]
- Sodium Dodecyl Sulfate (SDS)[5][7]
- Deionized or distilled water[5][7]
- Magnetic stirrer and stir bar
- 1 L beaker or flask
- 1 L graduated cylinder

Procedure:

- Add approximately 700-800 mL of deionized water to a 1 L beaker.[5][7]
- Place the beaker on a magnetic stirrer and add a stir bar.
- Weigh out 30.3 g of Tris base and add it to the water.[5][7] Stir until completely dissolved.
- Weigh out 144 g of glycine and add it to the solution.[5][7] Continue stirring until it is fully dissolved.
- Weigh out 10 g of SDS and add it to the solution.[7][8] Stir gently to avoid excessive frothing until the SDS is dissolved.
- Once all components are dissolved, transfer the solution to a 1 L graduated cylinder and adjust the final volume to 1 L with deionized water.[5][7]
- The pH of the solution should be around 8.3.[1][6] No pH adjustment is necessary.[5][6]
- Store the 10x running buffer at room temperature.[6][9] Some precipitation may occur if stored at lower temperatures; if so, warm the solution to room temperature to redissolve the precipitates before use.[9]

Preparation of 1x Working Solution

Procedure:

- To prepare 1 L of 1x Tris-Glycine-SDS running buffer, mix 100 mL of the 10x stock solution with 900 mL of deionized water.[\[10\]](#)[\[11\]](#)
- For a standard mini-gel apparatus, approximately 800 mL to 1 L of 1x running buffer is typically required.[\[10\]](#)

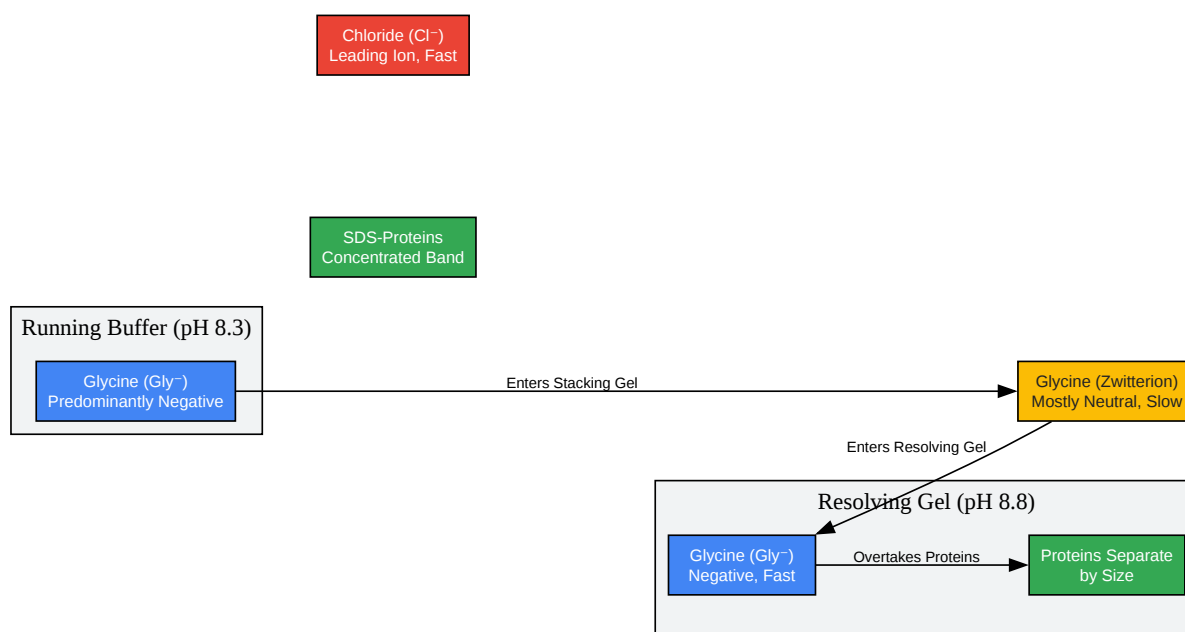
SDS-PAGE Protocol

Procedure:

- Assemble the electrophoresis apparatus with the cast polyacrylamide gel(s).
- Pour the 1x Tris-Glycine-SDS running buffer into the inner and outer chambers of the electrophoresis tank.[\[12\]](#) Ensure the upper chamber buffer level is above the sample wells.
- Prepare protein samples in a suitable sample loading buffer (e.g., Laemmli buffer) and heat at 85-95°C for 2-5 minutes to denature the proteins.[\[13\]](#)
- Load the prepared protein samples and molecular weight markers into the wells of the gel.[\[12\]](#)
- Connect the electrophoresis apparatus to a power supply, ensuring the correct polarity (black to cathode, red to anode).[\[12\]](#)
- Apply a constant voltage (e.g., 125-150 V) or constant current to run the gel.[\[10\]](#)[\[12\]](#) The run time will vary depending on the gel percentage and the size of the proteins of interest, typically ranging from 45 to 90 minutes.[\[12\]](#)
- Stop the electrophoresis once the dye front (bromophenol blue) reaches the bottom of the gel.[\[12\]](#)
- Disconnect the power supply and disassemble the apparatus. The gel is now ready for staining or western blotting.

Mandatory Visualizations

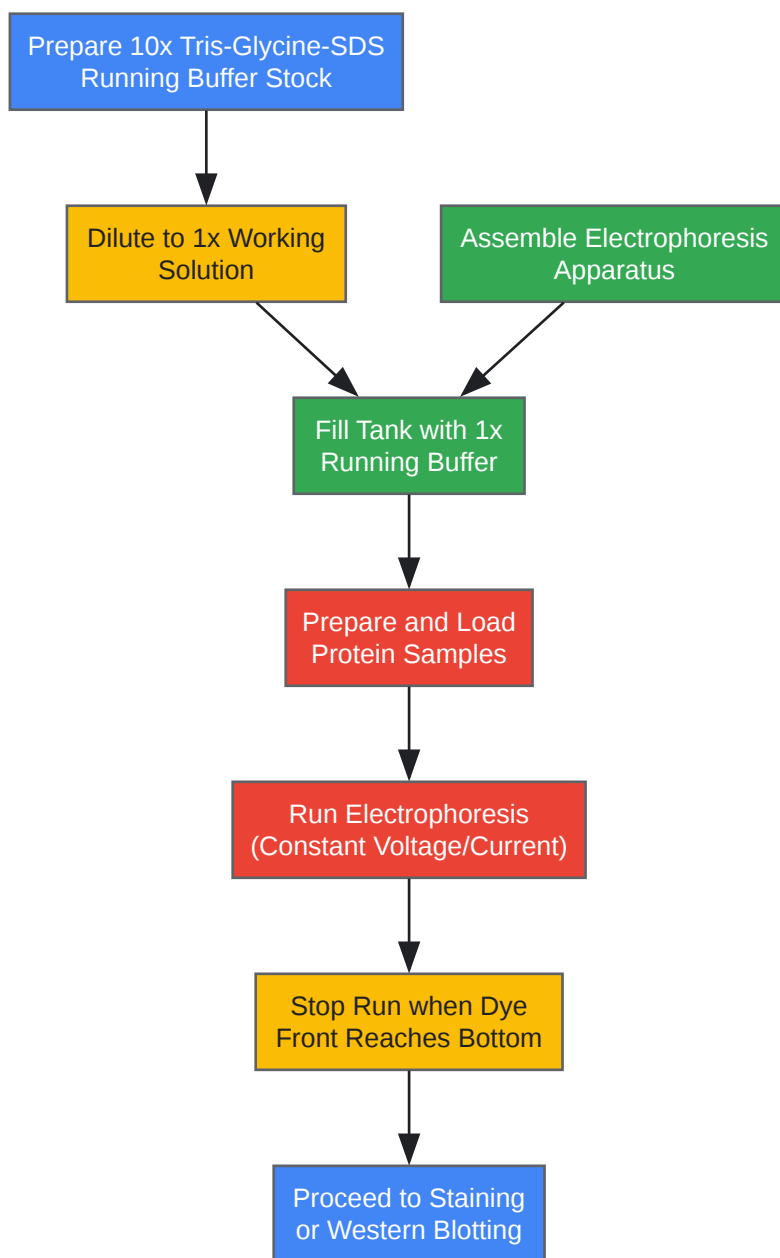
Diagram of the Role of Glycine in SDS-PAGE



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Caption: Role of Glycine's Charge State in Protein Stacking and Separation.

Experimental Workflow for SDS-PAGE



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Caption: Workflow for Preparing and Using Glycine Running Buffer in SDS-PAGE.

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- To cite this document: BenchChem. [Application Notes and Protocols for Glycine in SDS-PAGE Running Buffer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1601395#protocol-for-using-glycine-in-sds-page-running-buffer]

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